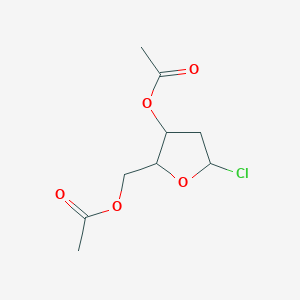
1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose is a significant compound in the field of medicinal chemistry. It serves as an essential intermediate in the synthesis of various antiviral and anticancer pharmaceuticals. This compound is particularly valuable in the production of nucleoside analogues, which are effective against herpesvirus, hepatitis B and C viruses, and HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose typically involves the acetylation of 2-deoxy-D-ribose followed by chlorinationThis can be achieved using reagents such as acetyl chloride and pyridine under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Substitution Products: Various nucleoside analogues with different functional groups.
Hydrolysis Products: Deacetylated derivatives of the original compound.
Scientific Research Applications
1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of nucleoside analogues and their interactions with biological systems.
Medicine: It plays a crucial role in the development of antiviral and anticancer drugs.
Industry: The compound is used in the large-scale production of pharmaceuticals and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose involves its conversion into active nucleoside analogues. These analogues inhibit viral DNA polymerase, thereby preventing viral replication. The compound targets specific enzymes and pathways involved in DNA synthesis, making it effective against a range of viral infections.
Comparison with Similar Compounds
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Used in the synthesis of β-thymidine, an intermediate in the production of antiviral drugs like zidovudine and stavudine.
1-Chloro-3,5-di-O-p-chlorobenzoyl-2-deoxy-D-ribose: Another intermediate used in the synthesis of nucleoside analogues.
Uniqueness: 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose is unique due to its specific acetylation pattern and its role in the synthesis of highly effective antiviral and anticancer agents. Its versatility and efficacy in producing nucleoside analogues make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(3-acetyloxy-5-chlorooxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSXLWYUQVFOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)

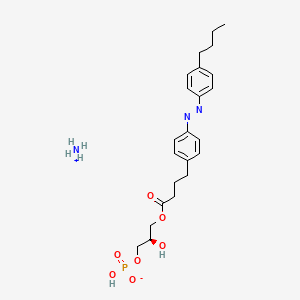

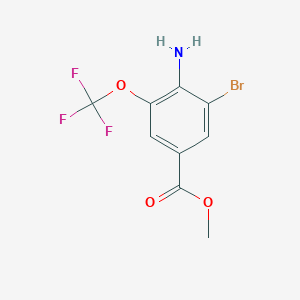
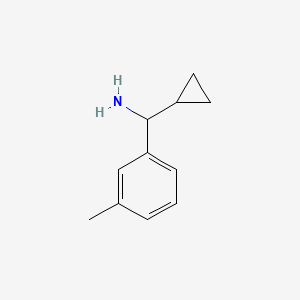
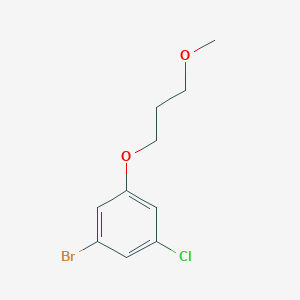
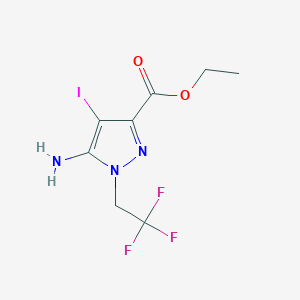
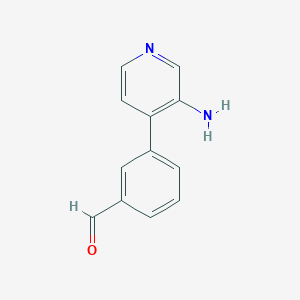
![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)

![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)
![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
